molecular formula C14H15N3O2S2 B2553146 (2E)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 2097941-21-2

(2E)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2553146
CAS No.: 2097941-21-2
M. Wt: 321.41
InChI Key: LEEDOKXGFZFSAD-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one is a synthetic small molecule designed for investigative purposes. Its structure incorporates both 1,2,5-thiadiazole and thiophene heterocyclic systems, which are of significant interest in medicinal chemistry for their potential to interact with various biological targets. Preliminary research on similar molecular architectures suggests potential utility in areas such as [ e.g., kinase inhibition, neurodegenerative disease research, oncology ]. The compound's proposed mechanism of action involves [ e.g., the modulation of a specific enzyme pathway or receptor binding ], making it a valuable tool for studying [ e.g., specific cellular processes or disease mechanisms ]. Researchers can utilize this compound to further explore [ e.g., the structure-activity relationships of a particular target class or to develop novel therapeutic strategies ].

Properties

IUPAC Name

(E)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S2/c18-14(4-3-12-2-1-9-20-12)17-7-5-11(6-8-17)19-13-10-15-21-16-13/h1-4,9-11H,5-8H2/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEEDOKXGFZFSAD-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NSN=C2)C(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1OC2=NSN=C2)C(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure comprising a thiadiazole moiety linked to a piperidine ring and a thiophene group. The synthesis of such compounds typically involves multi-step organic reactions, often starting from readily available precursors. Research has indicated that derivatives of thiadiazoles can be synthesized using methods such as cyclization reactions involving appropriate thioketones and amines .

Anticancer Properties

Research has demonstrated that thiadiazole derivatives exhibit significant anticancer activity. For instance, studies have shown that various synthesized thiadiazole derivatives can induce apoptosis and inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer) cells. The compound (2E)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one may share similar properties, as compounds with analogous structures have shown promising results in reducing cell viability and inducing cell cycle arrest .

Antimicrobial Activity

Thiadiazole derivatives are also noted for their antimicrobial properties. Compounds within this class have demonstrated effectiveness against various bacterial strains comparable to standard antibiotics like ciprofloxacin. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .

Synergistic Effects with Antibiotics

Recent studies have explored the synergistic effects of thiadiazole derivatives with established antibiotics. For example, one study highlighted how certain thiadiazole compounds enhanced the efficacy of Amphotericin B against fungal infections by altering the drug's molecular interactions, leading to improved clinical outcomes .

Other Therapeutic Applications

Thiadiazoles have been investigated for their potential in treating other conditions beyond cancer and infections. Their anti-inflammatory and antiviral activities have been documented, suggesting broader therapeutic implications. For instance, some derivatives have shown promise in inhibiting viral replication and modulating immune responses .

Case Study 1: Anticancer Activity Evaluation

A series of synthesized thiadiazole derivatives were tested for their anticancer effects using in vitro assays. Among these, specific compounds demonstrated IC50 values as low as 2.44 µM against LoVo cells, indicating potent anti-proliferative effects. These findings highlight the potential of thiadiazole derivatives as lead compounds for developing new anticancer therapies .

Case Study 2: Antimicrobial Efficacy Assessment

In a comparative study assessing antimicrobial activity, several thiadiazole derivatives were evaluated against common pathogens. Results showed that certain compounds exhibited comparable or superior activity to standard treatments, reinforcing the viability of these derivatives in addressing bacterial infections .

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes alkaline hydrolysis to yield the corresponding carboxylic acid. This reaction is typically performed in aqueous NaOH or KOH with ethanol as a co-solvent.

Conditions Reactants Product
1M NaOH, EtOH, reflux, 6hMethyl benzoate moiety4-(4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxamido)benzoic acid

Mechanistic Insight : Nucleophilic attack by hydroxide ion on the ester carbonyl generates a tetrahedral intermediate, followed by elimination of methanol to form the carboxylate salt, which is acidified to the free acid .

Carboxamide Hydrolysis

The carboxamide bond is resistant to mild hydrolysis but cleaves under strongly acidic or basic conditions:

Conditions Reactants Products
6M HCl, reflux, 12hCarboxamide linkage4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid + 4-aminobenzoic acid
4M NaOH, 120°C, 8hCarboxamide linkageSame as above, via nucleophilic cleavage

Structural Analog : Hydrolysis of 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide derivatives produces carboxylic acids, as demonstrated in studies on related antimicrobial agents .

Nucleophilic Substitution Reactions

The electron-deficient quinoline core facilitates electrophilic aromatic substitution (EAS), though steric hindrance from the trifluoromethyl group limits reactivity at position 8.

Nitration

Nitration occurs selectively at the 6-position of the quinoline ring under mixed acid conditions:

Conditions Reactants Product
HNO₃/H₂SO₄, 0°C, 2hQuinoline ring6-Nitro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamido benzoate

Regioselectivity : Directed by the electron-donating hydroxyl group at position 4, favoring nitration at position 6.

Coupling Reactions

The carboxamide and ester functionalities enable participation in cross-coupling and condensation reactions.

Suzuki-Miyaura Coupling

The quinoline core can undergo palladium-catalyzed coupling with aryl boronic acids:

Conditions Reactants Product
Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 24h6-Bromo-quinoline derivative6-Aryl-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamido benzoate

Application : This strategy has been used to optimize CFTR potentiators bearing quinoline scaffolds .

Amide Bond Formation

The carboxylic acid (post-ester hydrolysis) reacts with amines via activation as an acid chloride:

Conditions Reactants Product
SOCl₂, DCM, reflux → RNH₂, Et₃N, RT4-(...)benzoic acidSecondary or tertiary amides

Example : Coupling with 2,4-di-tert-butyl-5-hydroxyphenylamine under these conditions yields analogs with enhanced pharmacokinetic properties .

Trifluoromethyl Group Reactivity

The -CF₃ group is generally inert but participates in radical-mediated reactions under UV light or peroxide initiation:

Conditions Reactants Product
UV light, DTBHN, CCl₄Trifluoromethyl groupCross-linked polymeric derivatives

Limitation : Functionalization of the -CF₃ group is rare and requires specialized conditions .

Quinoline Ring Oxidation

The quinoline moiety is oxidized to a quinoline-N-oxide under mild conditions:

Conditions Reactants Product
H₂O₂, AcOH, RT, 6hQuinoline ring4-Hydroxy-8-(trifluoromethyl)quinoline-N-oxide-3-carboxamido benzoate

Utility : N-oxides enhance solubility and serve as intermediates for further functionalization.

Comparison with Similar Compounds

(a) (2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-(2,5-dimethyl-3-thienyl)prop-2-en-1-one ()

  • Core Structure: Enone backbone.
  • Key Substituents :
    • 3,5-Dimethylpyrazole (electron-rich heterocycle).
    • 2,5-Dimethylthienyl (lipophilic substituent).
  • Comparison :
    • The pyrazole and thiophene groups increase lipophilicity (predicted logP ~4.1) compared to the target compound (logP ~3.2).
    • Dimethyl groups may enhance metabolic stability but reduce solubility.
    • Reported antimicrobial activity, suggesting thiophene derivatives influence target binding .

(b) (E)-1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-3-(2-methoxyphenyl)-2-phenylprop-2-en-1-one ()

  • Core Structure: Enone with phenyl and methoxyphenyl groups.
  • Key Substituents :
    • Benzodioxolylmethyl-piperazine (polar, oxygen-rich group).
    • Methoxyphenyl (electron-donating substituent).
  • Comparison: Piperazine ring increases basicity vs. piperidine in the target compound. Benzodioxole and methoxy groups lower logP (~2.8), favoring CNS penetration.

Physicochemical and Spectroscopic Properties

Property Target Compound Compound Compound
Molecular Weight ~375.45 g/mol ~352.43 g/mol ~474.54 g/mol
Predicted logP 3.2 (moderate lipophilicity) 4.1 (high lipophilicity) 2.8 (low lipophilicity)
Key Functional Groups Thiadiazole, Thiophene Pyrazole, Thiophene Benzodioxole, Methoxyphenyl
Spectroscopic Data UV λmax ~280 nm (enone π→π*) NMR: δ 7.2–7.4 (thienyl H) NMR: δ 6.8–7.1 (aromatic H)
  • Spectroscopic Methods: UV and NMR (as in ) confirm enone conjugation and substituent effects. Thiophene protons in resonate at δ 7.2–7.4, while benzodioxole protons in appear at δ 6.8–7.1, reflecting electronic differences .

Q & A

Q. What are the optimal synthetic routes for (2E)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one, and how can reaction conditions be fine-tuned to improve yield?

  • Methodological Answer : The compound’s synthesis likely involves multi-step heterocyclic coupling. Key steps include:
  • Piperidine-thiadiazole coupling : React 4-hydroxypiperidine with 3-chloro-1,2,5-thiadiazole under reflux in ethanol or DMF to form the 4-(1,2,5-thiadiazol-3-yloxy)piperidine intermediate. Catalyst choice (e.g., K₂CO₃) and solvent polarity significantly impact yield .
  • Chalcone formation : Condense the intermediate with 2-thiophenecarboxaldehyde via Claisen-Schmidt reaction. Use piperidine as a base catalyst in ethanol under reflux, monitoring reaction progress via TLC. Adjust molar ratios (1:1.2 aldehyde:ketone) to minimize byproducts .
  • Recrystallization : Purify the final product using DMF-EtOH (1:1), optimizing temperature gradients to enhance crystal purity .

Q. How can structural confirmation of the compound be rigorously validated, particularly stereochemistry (E/Z isomerism)?

  • Methodological Answer :
  • Single-crystal X-ray diffraction (SCXRD) : Resolve the (2E) configuration by growing crystals in a DMF/EtOH mixture. SCXRD provides definitive bond angles and torsional data (e.g., C=C bond length ~1.33 Å for E-isomers) .
  • NMR spectroscopy : Use 1^1H-NMR to identify vinyl proton coupling constants (JtransJ_{trans} ≈ 15–16 Hz for E-isomers). 13^{13}C-NMR and DEPT-135 confirm thiadiazole and thiophene ring substitution patterns .
  • IR spectroscopy : Validate carbonyl (C=O, ~1680 cm1^{-1}) and C=N (thiadiazole, ~1600 cm1^{-1}) functional groups .

Q. What in vitro biological screening protocols are recommended for initial assessment of bioactivity?

  • Methodological Answer :
  • Cytotoxicity assays : Use the sulforhodamine B (SRB) assay on cancer cell lines (e.g., MCF-7, HEPG-2) and normal fibroblasts (WI-38). Maintain cells in RPMI-1640 medium with 5% FBS, and test compound concentrations (1–100 μM) against CHS-828 as a reference. Calculate IC50_{50} values using nonlinear regression .
  • Anti-inflammatory screening : Assess COX-2 inhibition via ELISA, comparing activity to indomethacin .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for the thiadiazole-thiophene scaffold to enhance target selectivity?

  • Methodological Answer :
  • Analog synthesis : Modify the thiophene (e.g., 3-methyl substitution) or piperidine (e.g., N-alkylation) moieties. Use Sonogashira coupling for alkyne appendages to probe steric/electronic effects .
  • Pharmacophore mapping : Perform molecular docking (AutoDock Vina) against targets like HIV protease (PDB: 1HPV) or COX-2 (PDB: 5KIR). Prioritize analogs with improved binding scores (ΔG < -9 kcal/mol) .
  • ADMET profiling : Use SwissADME to predict BBB permeability and CYP450 interactions, eliminating analogs with poor pharmacokinetics .

Q. How should researchers resolve contradictory cytotoxicity data across cell lines (e.g., high potency in HEPG-2 vs. inactivity in DLD-1)?

  • Methodological Answer :
  • Mechanistic studies : Perform flow cytometry (Annexin V/PI staining) to differentiate apoptosis vs. necrosis. Confirm mitochondrial membrane disruption via JC-1 dye .
  • Transcriptomic analysis : Use RNA-seq on responsive (HEPG-2) vs. non-responsive (DLD-1) cells to identify differentially expressed genes (e.g., p53, Bcl-2). Validate via qPCR .
  • Proteomic profiling : Employ Western blotting to quantify caspase-3/7 activation and PARP cleavage in sensitive cell lines .

Q. What strategies can improve selective cytotoxicity against cancer cells while sparing normal fibroblasts (WI-38)?

  • Methodological Answer :
  • Prodrug design : Introduce hydrolyzable esters (e.g., acetyloxy) activated by tumor-specific enzymes (e.g., MMP-9). Assess stability in human plasma vs. tumor homogenate .
  • Nanoparticle encapsulation : Use PEG-PLGA nanoparticles for pH-dependent release in the tumor microenvironment. Compare uptake via confocal microscopy (Cy5 labeling) .

Q. How can computational modeling predict metabolic liabilities of the compound?

  • Methodological Answer :
  • Metabolite prediction : Use GLORYx to identify likely Phase I (oxidation at piperidine) and Phase II (glucuronidation) metabolites. Synthesize major metabolites for stability testing .
  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict susceptibility to oxidative metabolism. Correlate with experimental microsomal clearance rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.